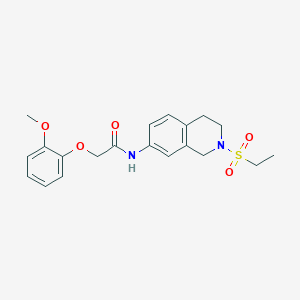

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Description

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide (CAS: 955232-19-6) is a tetrahydroisoquinoline derivative characterized by a 2-ethylsulfonyl substituent on the tetrahydroisoquinoline core and a 2-methoxyphenoxy acetamide moiety. Its molecular formula is C₂₀H₂₄N₂O₅S (MW: 404.5 g/mol) . The 2-methoxyphenoxy acetamide side chain contributes to steric and electronic interactions, which may influence solubility and target selectivity.

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-11-10-15-8-9-17(12-16(15)13-22)21-20(23)14-27-19-7-5-4-6-18(19)26-2/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNYJLFFAZARNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations at the 2-Position

Key Observations :

Substituent Variations at the 7-Position

Key Observations :

- Phenoxy Substitution Position: The ortho-methoxy group in the target compound may introduce steric hindrance compared to meta-methoxy derivatives (e.g., ), affecting binding pocket interactions.

- Acetamide vs.

Functional Analogues with Thiadiazole Cores

Key Observations :

- Core Structure Differences: Thiadiazole-based compounds (e.g., ) exhibit lower molecular weights (~300–325 g/mol) compared to the tetrahydroisoquinoline-based target compound (404.5 g/mol), likely influencing pharmacokinetic profiles.

- Biological Activity: Thiadiazoles are known for antimicrobial and anti-inflammatory properties, while tetrahydroisoquinolines are often explored for CNS-targeted therapies .

Research Findings and Implications

- Synthetic Feasibility : The ethylsulfonyl group in the target compound may be synthesized via sulfonation of a precursor ethylthio intermediate, analogous to methods described for sulfonamide derivatives in .

- Comparative Solubility : Sulfonyl groups (as in the target compound) generally improve aqueous solubility compared to alkylthio or acetyl substituents (e.g., ), which is critical for oral bioavailability.

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, particularly in the treatment of neurological disorders and as potential enzyme inhibitors. The unique structural features of this compound include an ethylsulfonyl group and a methoxyphenoxy moiety, which may enhance its pharmacological properties.

Structural Characteristics

- Molecular Formula : C14H20N2O4S

- Molecular Weight : 312.38 g/mol

- CAS Number : 955231-65-9

The structural configuration suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide group can mimic natural substrates, allowing for competitive inhibition of enzyme activity. This interaction can disrupt critical biological pathways associated with various diseases.

Pharmacological Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of pharmacological activities:

- Neuroprotective Effects : These compounds have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes linked to inflammatory processes and cancer progression.

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by modulating pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

- Neuroprotective Studies : In vitro assays demonstrated that compounds similar to this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

- Enzyme Inhibition Assays : A series of enzyme assays revealed that the compound effectively inhibited acetylcholinesterase (AChE) with an IC50 value indicative of moderate potency. This inhibition could lead to increased acetylcholine levels in synaptic clefts, potentially improving cognitive function.

- Antitumor Activity : In vivo studies using xenograft models indicated that the compound reduced tumor growth rates significantly compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.